Decahydronaphthalene
Description
Decahydronaphthalene (Decalin, C₁₀H₁₈), a bicyclo[4.4.0]decane, is a saturated bicyclic hydrocarbon and a fully hydrogenated derivative of naphthalene. It exists as a mixture of cis- and trans-isomers (CAS 91-17-8), with distinct physical properties (Table 1). Industrially, it is valued as a solvent for resins, waxes, and fuels due to its high boiling point (187°C for the mixture) and chemical stability . However, it readily forms explosive peroxides upon prolonged exposure to air, necessitating inert storage conditions .
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2 | |
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InChI Key |
NNBZCPXTIHJBJL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCCC2C1 | |
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Molecular Formula |
C10H18 | |
| Record name | DECAHYDRONAPHTHALENE | |
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| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
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DSSTOX Substance ID |
DTXSID1024912, DTXSID00873337, DTXSID90883405 | |
| Record name | Decalin | |
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| Record name | (4as,8as)-Decahydronaphthalene | |
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| Record name | trans-Decahydronaphthalene | |
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Molecular Weight |
138.25 g/mol | |
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Physical Description |
Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C | |
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Flash Point |
134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c. | |
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Solubility |
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor | |
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Density |
0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90 | |
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Vapor Density |
4.76 (Air= 1), Relative vapor density (air = 1): 4.8 | |
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Vapor Pressure |
2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127 | |
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Impurities |
... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/ | |
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Color/Form |
Clear colorless liquid, Water-white liquid | |
CAS No. |
91-17-8, 493-01-6, 493-02-7 | |
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| Record name | Decahydronaphthalene | |
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| Record name | trans-bicyclo[4.4.0]decane | |
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| Record name | cis-bicyclo[4.4.0]decane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECALIN | |
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| Record name | DECAHYDRONAPHTHALENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
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| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
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Melting Point |
-44 °F (USCG, 1999), -43 °C, -40 °C | |
| Record name | DECAHYDRONAPHTHALENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/504 | |
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| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Decahydronaphthalene can be synthesized through the complete catalytic hydrogenation of naphthalene or tetralin. This process involves the addition of hydrogen gas across the double bonds of naphthalene in the presence of a catalyst, such as platinum or palladium . Industrial production methods often utilize high-pressure hydrogenation reactors to achieve efficient conversion rates .
Chemical Reactions Analysis
Decahydronaphthalene undergoes various chemical reactions, including:
Reduction: this compound can be reduced further to form simpler hydrocarbons under specific conditions.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, oxygen, and various catalysts like platinum and palladium. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Industrial Solvent
Decahydronaphthalene is widely utilized as an industrial solvent due to its ability to dissolve a variety of substances including resins, oils, waxes, and paints. It serves as a substitute for turpentine in lacquers and varnishes, enhancing the performance and stability of these products .
Key Properties
- Boiling Point : 189-191 °C
- Density : 0.896 g/mL
- Refractive Index : 1.474
Applications in Solvent Formulations
| Application Type | Specific Uses |
|---|---|
| Paints and Coatings | Used to improve liquidity and glossiness |
| Polishes | Acts as a solvent and stabilizer |
| Fuel Additives | Enhances performance in motor fuels |
Chemical Synthesis
In the realm of chemical synthesis , this compound serves as a crucial intermediate in various reactions. It is employed in the synthesis of aliphatic polyesters through distannoxane-catalyzed polycondensation reactions . Additionally, it plays a role in the intramolecular carbonyl-ene cyclocondensation of oxygenated phenylallylbenzaldehydes, facilitating the production of substituted naphthalenes .
Synthesis Applications
| Reaction Type | Description |
|---|---|
| Polycondensation | Synthesis of aliphatic polyesters |
| Carbonyl-Ene Cyclocondensation | Production of substituted naphthalenes |
Research Applications
This compound has been extensively studied for its toxicological effects, which are critical for understanding its safety profile in industrial applications. Research indicates that it can cause alpha2u-globulin nephropathy in male rats, highlighting potential health risks associated with exposure . Studies have focused on its systemic elimination and metabolic pathways, providing insights into its behavior in biological systems .
Toxicological Studies Overview
| Study Type | Findings |
|---|---|
| Toxicokinetic Studies | Characterized systemic elimination patterns |
| Long-term Exposure | Indicated potential renal toxicity in animal models |
Environmental Impact
Research has also examined the environmental implications of this compound usage. Its classification as a hazardous substance necessitates careful handling and disposal to mitigate risks to human health and ecosystems . The National Toxicology Program has highlighted the need for further studies to assess its long-term effects on health and the environment due to its structural similarity to other hazardous compounds like naphthalene .
Case Study 1: Industrial Use in Paints
A study conducted by Schultz Chemical demonstrated that incorporating this compound into paint formulations significantly improved the smoothness and durability of coatings compared to traditional solvents.
Case Study 2: Toxicological Research
Research published in Toxicological Sciences revealed that inhalation exposure to this compound resulted in observable nephropathy in laboratory rats, prompting discussions regarding safety regulations for workers handling this compound .
Mechanism of Action
The mechanism by which decahydronaphthalene exerts its effects involves its ability to dissolve various organic compounds, making it an excellent solvent. Its molecular structure allows it to interact with different chemical species, facilitating various chemical reactions. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Isomers of Decahydronaphthalene
The cis- (CAS 493-01-6) and trans-Decalin (CAS 493-02-7) isomers exhibit differences in density, boiling point, and molecular geometry:
| Property | cis-Decalin | trans-Decalin |
|---|---|---|
| Density (g/cm³) | 0.896 | 0.869 |
| Boiling Point (°C) | 195 | 185 |
| Melting Point (°C) | -43 | -31 |
| Vapor Pressure (kPa) | 0.15 (20°C) | 0.27 (20°C) |
| Solubility in Water | Insoluble | Insoluble |
The cis-isomer’s higher density and boiling point stem from its less symmetrical structure, which reduces packing efficiency and increases intermolecular forces .
Methyl-Substituted Decahydronaphthalenes
Methyl derivatives, such as 2-methyl- (C₁₁H₂₀) and 2,6-dimethyldecalin (C₁₂H₂₂), are structurally similar but feature enhanced hydrophobicity and altered physical properties:
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 138.25 | 187 | 0.896 (cis) |
| 2-Methyldecalin | 152.28 | ~210 (estimated) | 0.905 |
| 2,6-Dimethyldecalin | 166.30 | ~230 (estimated) | 0.912 |
These derivatives are used in specialized applications requiring higher thermal stability, such as lubricant additives .
Comparison with Naphthalene and Partially Hydrogenated Analogs
Decalin’s full saturation eliminates aromatic reactivity but introduces peroxide formation risks. Tetralin (tetrahydronaphthalene), a monocyclic intermediate, balances solvent strength and stability but is less thermally stable than Decalin .
Comparison with Alicyclic Hydrocarbons
| Compound | Structure | Boiling Point (°C) | Applications |
|---|---|---|---|
| Cyclohexane | Monocyclic | 80.7 | Solvent, nylon precursor |
| Decalin | Bicyclic | 187 | High-temperature solvent |
| Limonene | Monocyclic | 176 | Fragrance, cleaner |
Decalin’s bicyclic structure provides superior solvency for high-molecular-weight polymers compared to monocyclic solvents like cyclohexane .
Biological Activity
Decahydronaphthalene, also known as decalin, is a bicyclic organic compound with the formula . It exists in two isomeric forms: cis and trans. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, cytotoxic, and potential therapeutic effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which allows for various stereochemical configurations that influence its biological activity. The compound can be represented as follows:
- Cis-decalin : The two cyclohexane rings are oriented in the same direction.
- Trans-decalin : The rings are oriented in opposite directions.
The structural differences between these isomers significantly affect their biological properties.
1. Antimicrobial Activity
Research has shown that this compound derivatives exhibit significant antimicrobial properties. A study focused on decalin-containing tetramic acids demonstrated varying degrees of antibacterial and antifungal activities depending on the stereochemistry of the decalin configuration. For instance, trans-decalin configurations were found to exert stronger antibacterial effects against Staphylococcus aureus compared to their cis counterparts .
| Configuration | Antibacterial Activity (against S. aureus) | Antifungal Activity |
|---|---|---|
| Cis | Moderate | Low |
| Trans | High | Moderate |
2. Cytotoxicity
Cytotoxic effects of this compound have been evaluated against various cancer cell lines. The activity was found to be dependent on the specific configuration of the compound. In particular, compounds with trans configurations displayed enhanced cytotoxicity against several cancer cell lines compared to cis isomers .
3. Inhibition Studies
Recent studies have identified that this compound derivatives can inhibit specific enzymes related to steroidogenesis in insects. The inhibition of the insect steroidogenic glutathione S-transferase Noppera-bo was particularly noted, suggesting potential applications in pest control . This finding is significant as it opens avenues for developing environmentally friendly insecticides based on natural compounds.
Case Study 1: Anticancer Properties
A notable case study investigated the anticancer properties of trans-decalin derivatives in vitro. The results indicated a marked reduction in cell viability across multiple cancer cell lines, with mechanisms involving mitochondrial dysfunction being proposed .
Case Study 2: Environmental Impact
Another study examined the systemic elimination and toxicity of decalin in animal models (rats and mice). It was found that repeated exposure led to nephropathy in male rats, raising concerns about its safety profile for long-term use . This study emphasizes the need for careful consideration of dosage and exposure duration when evaluating the therapeutic potential of this compound.
Q & A
Q. What are the standard methodologies for synthesizing decahydronaphthalene, and how do reaction conditions influence isomer ratios?
this compound (DHN) is synthesized via catalytic hydrogenation of naphthalene. The choice of catalyst (e.g., nickel, platinum, or aluminum chloride) and reaction temperature critically determines the cis/trans isomer ratio . For example, hydrogenation under high-pressure H₂ with nickel catalysts at 150–200°C yields a cis-dominated mixture, while aluminum chloride-catalyzed isomerization shifts the equilibrium toward the trans isomer . Post-synthesis, gas chromatography (GC) or nuclear magnetic resonance (NMR) should be employed to quantify isomer content .
Q. What analytical techniques are recommended for characterizing the physical properties of this compound?
Key techniques include:
- Boiling/melting points : Differential scanning calorimetry (DSC) or traditional capillary methods (e.g., 187°C boiling point for trans-DHN) .
- Structural elucidation : Infrared (IR) spectroscopy to identify functional groups (e.g., C-H stretching in bicyclic structures) and X-ray crystallography for solid-phase isomer confirmation .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to detect naphthalene residuals .
Q. What safety protocols are essential for handling this compound in laboratory settings?
DHN exposure risks include dermal irritation, hepatotoxicity, and peroxide formation during storage . Mitigation strategies:
- Ventilation : Use local exhaust ventilation or fume hoods during solvent transfers .
- Storage : Add antioxidants (e.g., BHT) to inhibit peroxide formation and store in amber bottles under inert gas .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact .
Advanced Research Questions
Q. How can isomerization kinetics of this compound be mechanistically studied under varying catalytic conditions?
Isomerization mechanisms (e.g., cis → trans conversion) are probed via:
- Kinetic experiments : Monitor isomer ratios over time using GC under controlled temperatures (e.g., 150°C) and catalysts (e.g., AlCl₃) .
- Computational modeling : Density functional theory (DFT) to calculate activation energies and transition states for ring-flipping pathways .
- Isotopic labeling : Deuterated DHN (e.g., Decalin-d18) tracks hydrogen migration during isomerization .
Q. How should researchers design in vivo toxicological studies to assess DHN’s hepatic and renal effects?
Follow systematic frameworks from toxicological profiles :
- Dose selection : Use OECD guidelines for acute (e.g., 500–2000 mg/kg) and subchronic exposures.
- Endpoints : Measure serum ALT/AST (liver function) and BUN/creatinine (kidney function) in rodent models .
- Bias mitigation : Randomize dose groups, blind histopathological assessments, and adhere to risk-of-bias criteria (e.g., Table C-7 in ) .
Q. What computational approaches are effective for predicting DHN’s thermochemical and solvent properties?
- Thermodynamic data : Use NIST subscription databases to access enthalpy, entropy, and heat capacity values derived from combustion calorimetry .
- Solvent modeling : Molecular dynamics (MD) simulations to predict DHN’s solubility parameters (δ) and partition coefficients (log P) .
- Spectroscopic predictions : Compare computed IR spectra (via Gaussian software) with experimental data to validate conformational models .
Q. How does DHN’s solvent polarity influence reaction kinetics in heterogeneous catalysis?
As a nonpolar solvent, DHN stabilizes hydrophobic reactants and affects activation energies. Methodologies:
Q. How can contradictory data on DHN’s environmental persistence be resolved?
Address discrepancies via:
- Systematic reviews : Apply inclusion criteria (Table B-1 in ) to filter studies by exposure route (e.g., inhalation vs. dermal) and species .
- Meta-analysis : Pool half-life data (e.g., air vs. soil) using random-effects models, weighted by study confidence ratings (Step 6 in ) .
- Degradation studies : Conduct accelerated UV-oxidation experiments to quantify DHN’s photolytic breakdown products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
